molecular formula C14H14N2O B2796150 3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one CAS No. 886496-07-7

3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one

Cat. No.: B2796150
CAS No.: 886496-07-7
M. Wt: 226.279
InChI Key: WMDLBUILMXLFQA-UHFFFAOYSA-N
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Description

3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one is a heterocyclic organic compound with the molecular formula C14H14N2O.

Preparation Methods

The synthesis of 3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of indanone derivatives with hydrazine derivatives, followed by cyclization to form the pyrazole ring . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as using specific solvents, catalysts, and temperature controls .

Chemical Reactions Analysis

3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one can be compared with other similar compounds, such as:

    Indeno[1,2-c]pyrazol-4(1H)-one: Similar structure but different substituents.

    3-Methylindeno[3,2-c]pyrazol-4-one: Similar core structure with a methyl group instead of a tert-butyl group.

    Indeno[3,2-c]pyrazol-4-one: Lacks the tert-butyl group, leading to different chemical properties.

Properties

IUPAC Name

3-tert-butyl-2H-indeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-14(2,3)13-10-11(15-16-13)8-6-4-5-7-9(8)12(10)17/h4-7H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDLBUILMXLFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(=NN1)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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